molecular formula C16H16N2O4 B2679612 5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 159470-37-8

5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2679612
CAS No.: 159470-37-8
M. Wt: 300.314
InChI Key: ICEGGZIPPLSFCO-UHFFFAOYSA-N
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Description

The compound “5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione” is a type of 1,3,5-triazine . 1,3,5-Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .


Synthesis Analysis

Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines from cyanuric chloride . These protocols involve sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .

Scientific Research Applications

Antiviral Activity

A study by Hocková et al. (2003) explored 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including allyl. These compounds demonstrated significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture (Hocková et al., 2003).

Inhibitory Effects on Nitric Oxide Production

Jansa et al. (2015) investigated novel pyrimidine derivatives, including those with a 5-allyl substitution, for their effects on nitric oxide production in vitro. These compounds showed strong inhibitory activity on nitric oxide production, suggesting potential therapeutic applications in conditions associated with excessive nitric oxide production (Jansa et al., 2015).

Antibacterial Properties

Roth et al. (1989) synthesized a series of 2,4-diamino-5-(3,5-dialkenyl-4-methoxy- or -4-hydroxybenzyl)pyrimidines from [(allyloxy)benzyl]pyrimidines. These compounds exhibited high in vitro antibacterial activity against certain anaerobic organisms, comparable to or better than metronidazole in several cases (Roth et al., 1989).

Polymer Science Applications

Studies by Wang et al. (2006) and Yan et al. (2011) on novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, including pyrimidine derivatives, indicated potential applications in the field of polymer science. These polyimides exhibited good thermal stability, mechanical properties, and solubility, suggesting their use in high-performance materials (Wang et al., 2006); (Yan et al., 2011).

Cytotoxicity Studies

Hehir et al. (2008) conducted studies on dimethyl-substituted benzimidazoles, including those with allyl substitutions. These studies provided insights into the influence of methyl group substituents on the cytotoxicity of benzimidazolequinones, which is crucial for developing potential therapeutic agents (Hehir et al., 2008).

Novel Synthesis Methods

Brahmachari and Nayek (2017) developed a catalyst-free synthesis method for a new series of functionalized pyrimidines, demonstrating the versatility and potential for environmentally friendly synthesis approaches in pharmaceutical research (Brahmachari & Nayek, 2017).

Properties

IUPAC Name

1,3-dimethyl-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-4-9-22-13-8-6-5-7-11(13)10-12-14(19)17(2)16(21)18(3)15(12)20/h4-8,10H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEGGZIPPLSFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC=C)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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